An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxybenzophenone
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxybenzophenone
Foreword: Navigating the Known and the Novel in Chemical Characterization
In the landscape of drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. This guide focuses on 2-Phenoxybenzophenone, a derivative of the well-studied benzophenone core. While the parent compound is extensively characterized, specific experimental data for the 2-phenoxy substituted variant is not as readily available in the public domain.
This document, therefore, serves a dual purpose. Firstly, it collates and presents the established and computed data for 2-Phenoxybenzophenone. Secondly, and more critically, it provides a predictive framework and detailed experimental methodologies for its complete physicochemical characterization. By leveraging the extensive knowledge of benzophenone and its analogues, we will explore the anticipated properties of 2-Phenoxybenzophenone and delineate the scientific rationale behind the experimental designs required for their validation. This approach is crafted for the discerning researcher, offering not just data, but a strategic pathway to its acquisition and interpretation.
Molecular Identity and Structural Elucidation
2-Phenoxybenzophenone, with the CAS Number 42506-05-8, is an aromatic ketone that incorporates a phenoxy group at the ortho position of one of the phenyl rings of the benzophenone scaffold. This substitution is anticipated to significantly influence its steric and electronic properties compared to the parent molecule.
Chemical Structure:
Figure 2: Experimental workflow for thermal analysis.
Solubility Profile: Guiding Formulation Development
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The predicted XLogP3-AA of 4.8 for 2-Phenoxybenzophenone suggests it is a lipophilic molecule with low aqueous solubility. [1] Table 3: Predicted and Experimental Solubility of Benzophenone and Predicted Solubility of 2-Phenoxybenzophenone
| Solvent | Benzophenone (Experimental) | 2-Phenoxybenzophenone (Predicted) |
| Water | Practically insoluble [2] | Very low to negligible |
| Ethanol | Soluble [2] | Likely soluble |
| Acetone | Soluble [2] | Likely soluble |
| Chloroform | Soluble [2] | Likely soluble |
| Benzene | Soluble [2] | Likely soluble |
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility.
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Methodology:
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Add an excess amount of 2-Phenoxybenzophenone to a known volume of the desired solvent in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Filter the suspension to remove undissolved solid.
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Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Spectroscopic Characterization: A Molecular Fingerprint
Spectroscopic analysis provides a unique "fingerprint" of a molecule, confirming its identity and providing insights into its electronic and vibrational properties.
UV-Visible Spectroscopy
The benzophenone core exhibits characteristic π→π* and n→π* electronic transitions. The phenoxy substituent is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The parent benzophenone has absorption maxima around 250 nm and a weaker band around 340 nm. [3]It is predicted that 2-Phenoxybenzophenone will have a similar profile with shifted peaks.
4.1.1. Experimental Protocol for UV-Vis Spectroscopy
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Methodology:
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Prepare a dilute solution of 2-Phenoxybenzophenone in a UV-transparent solvent (e.g., ethanol or cyclohexane).
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Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.
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Use the solvent as a blank for baseline correction.
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Identify the wavelengths of maximum absorbance (λmax).
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Infrared (IR) Spectroscopy
The IR spectrum will reveal the characteristic vibrational modes of the functional groups present in 2-Phenoxybenzophenone.
Table 4: Predicted IR Absorption Bands for 2-Phenoxybenzophenone
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (ketone) | 1650-1680 |
| C-O-C (ether) | 1200-1250 (asymmetric stretch) and 1000-1100 (symmetric stretch) |
| Aromatic C=C | 1450-1600 |
| Aromatic C-H | 3000-3100 |
4.2.1. Experimental Protocol for FTIR Spectroscopy
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Methodology:
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Acquire the IR spectrum of a solid sample of 2-Phenoxybenzophenone using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
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Alternatively, prepare a KBr pellet containing a small amount of the sample.
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Assign the observed absorption bands to the corresponding functional group vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure.
4.3.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the phenyl ring bearing the phenoxy group will be influenced by its electronic effects, leading to distinct chemical shifts compared to the other phenyl ring.
4.3.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-200 ppm. The aromatic carbons will appear in the 110-160 ppm region.
4.3.3. Experimental Protocol for NMR Spectroscopy
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Methodology:
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Dissolve a small amount of 2-Phenoxybenzophenone in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
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Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the specific protons and carbons in the molecule.
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Figure 3: Workflow for spectroscopic characterization.
Conclusion: A Roadmap for Comprehensive Understanding
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Phenoxybenzophenone. While a full experimental dataset is not yet publicly available, this document lays out a clear and scientifically rigorous path for its complete characterization. By following the detailed experimental protocols for thermal analysis, solubility determination, and spectroscopic analysis, researchers can confidently generate the necessary data to support drug development and materials science applications. The provided predictive analysis, grounded in the well-understood chemistry of benzophenones, serves as a valuable starting point for these investigations.
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